molecular formula C10H16N2O3 B15314845 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one

Cat. No.: B15314845
M. Wt: 212.25 g/mol
InChI Key: OWWUPAUDEKIEJL-UHFFFAOYSA-N
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Description

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a 4-methyl substituent on the pyridinone ring and a 2-(2-hydroxyethoxy)ethyl side chain at the N1 position.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-amino-1-[2-(2-hydroxyethoxy)ethyl]-4-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O3/c1-8-6-10(14)12(7-9(8)11)2-4-15-5-3-13/h6-7,13H,2-5,11H2,1H3

InChI Key

OWWUPAUDEKIEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2(1h)-one with ethylene oxide in the presence of a base to introduce the hydroxyethoxyethyl side chain. This intermediate is then reacted with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyethoxyethyl side chain can enhance solubility and bioavailability. The methylpyridinone core can interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several pyridinone derivatives, differing primarily in the N1 substituent and the presence/absence of methyl groups on the pyridinone ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituent at N1 Methyl Group Position Molecular Weight (g/mol) Key Properties/Notes
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1H)-one 2-(2-hydroxyethoxy)ethyl 4-position ~224.25* High hydrophilicity due to polyether chain .
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one (1526505-67-8) 4-hydroxybutyl 4-position 196.25 Longer alkyl chain increases lipophilicity .
5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one (1094919-45-5) 2-ethoxyethyl Absent ~182.21 Reduced hydrophilicity (ethoxy vs. hydroxyethoxy) .
5-Amino-1-(2-hydroxyethyl)-4-methylpyridin-2(1H)-one (1541948-56-4) 2-hydroxyethyl 4-position ~168.18 Simpler side chain; moderate solubility .
5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1H)-one (1367113-86-7) 3-methoxypropyl 4-position ~210.26 Methoxy group reduces hydrogen-bonding capacity .
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one (1184808-29-4) 3-(methylthio)propyl Absent 198.29 Thioether group may enhance metabolic stability .

*Estimated based on molecular formula.

Biological Activity

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)-4-methylpyridin-2(1H)-one, also known as a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H18N2O3
  • CAS Number : [insert CAS number if available]

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The following mechanisms have been proposed based on current literature:

  • β-Adrenoceptor Agonism : Similar compounds have shown agonistic effects on β2-adrenoceptors, leading to bronchodilation and potential applications in treating respiratory conditions like asthma and COPD .
  • Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antibacterial and antifungal activities, potentially inhibiting the growth of pathogenic microorganisms through disruption of cellular processes .
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although further research is needed to elucidate its efficacy and safety profile.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindingsReference
Study on β-Adrenoceptor AgonistsCompounds with similar structures exhibited potent agonistic effects with EC50 values as low as 21 pM in human embryonic kidney cells.
Antimicrobial Activity EvaluationDerivatives showed significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM.
Cytotoxicity AssessmentInitial results indicated selective cytotoxicity against cancer cell lines, warranting further investigation into its therapeutic potential.

Safety Profile and Toxicology

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological evaluations reveal:

  • Skin and Eye Irritation : Classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling .
  • Respiratory Irritation Potential : May cause respiratory irritation (H335), highlighting the need for protective measures during laboratory handling.

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